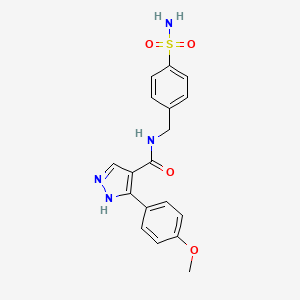
4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C17H20O4 and a molar mass of 288.34 g/mol . It is a derivative of chromen-2-one, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-butyl-8-methyl-7-hydroxychromen-2-one with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxopropoxy group, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-butyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
- 4-butyl-8-methyl-7-hydroxychromen-2-one
- 4-butyl-8-methyl-7-methoxychromen-2-one
- 4-butyl-8-methyl-7-ethoxychromen-2-one
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C17H20O4 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
4-butyl-8-methyl-7-(2-oxopropoxy)chromen-2-one |
InChI |
InChI=1S/C17H20O4/c1-4-5-6-13-9-16(19)21-17-12(3)15(8-7-14(13)17)20-10-11(2)18/h7-9H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
PVVOOUGJRKYISR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide](/img/structure/B14957481.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14957490.png)
![N~5~-carbamoyl-N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957502.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B14957510.png)

![7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B14957514.png)
![[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone](/img/structure/B14957519.png)
![3,6-dichloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957528.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B14957533.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B14957564.png)
![3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid](/img/structure/B14957567.png)
![prop-2-en-1-yl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957571.png)
![3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid](/img/structure/B14957574.png)
![6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B14957576.png)
